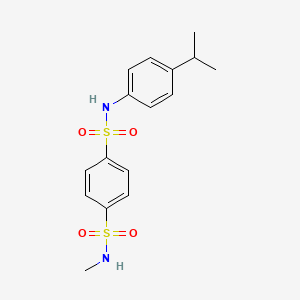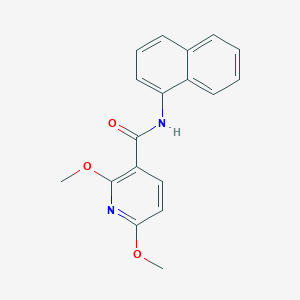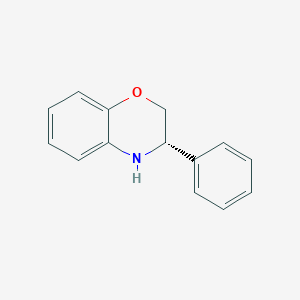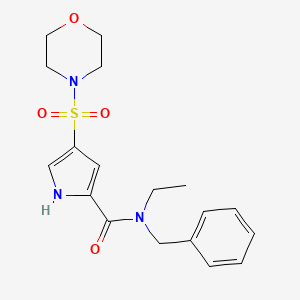
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as MPD, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPD is a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Scientific Research Applications
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of intraocular pressure in the eye. Therefore, this compound has been investigated as a potential treatment for glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss.
Furthermore, this compound has also been studied for its anticonvulsant properties. It has been shown to inhibit carbonic anhydrase in the brain, which can reduce the severity and frequency of seizures in animal models. Therefore, this compound has been investigated as a potential treatment for epilepsy, a neurological disorder characterized by recurrent seizures.
In addition, this compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of carbonic anhydrase enzymes that are overexpressed in many types of cancer cells.
Mechanism of Action
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is a sulfonamide-based compound that acts as a potent inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. This compound binds to the active site of carbonic anhydrase enzymes and inhibits their activity, which can lead to a decrease in intraocular pressure, a reduction in the severity and frequency of seizures, and an inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by this compound can lead to various biochemical and physiological effects. For example, the inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which can reduce the risk of vision loss in patients with glaucoma. The inhibition of carbonic anhydrase in the brain can reduce the severity and frequency of seizures in patients with epilepsy. The inhibition of carbonic anhydrase in cancer cells can inhibit their growth and proliferation, which can potentially lead to the development of new anticancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments or in vivo studies.
Future Directions
There are several future directions for the research on 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One direction is the development of new derivatives of this compound that have improved potency and selectivity for specific carbonic anhydrase isoforms. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Furthermore, the development of new delivery systems for this compound can potentially improve its bioavailability and reduce its toxicity, which can lead to the development of new therapies with improved efficacy and safety.
Synthesis Methods
The synthesis of 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12(2)13-4-6-14(7-5-13)18-24(21,22)16-10-8-15(9-11-16)23(19,20)17-3/h4-12,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYTSVNHNZEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)

![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)
![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)



![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

